molecular formula C18H20O B1360589 3-(2,4-Dimethylphenyl)-2'-methylpropiophenone CAS No. 898793-53-8

3-(2,4-Dimethylphenyl)-2'-methylpropiophenone

Cat. No.: B1360589
CAS No.: 898793-53-8
M. Wt: 252.3 g/mol
InChI Key: UTLMECNSFXMKAS-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-2’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with a 2,4-dimethylphenyl group and a methyl group at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-2’-methylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 2,4-dimethylbenzoyl chloride reacts with 2-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 3-(2,4-Dimethylphenyl)-2’-methylpropiophenone may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-2’-methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Formation of 3-(2,4-dimethylphenyl)-2’-methylbenzoic acid.

    Reduction: Formation of 3-(2,4-dimethylphenyl)-2’-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-2’-methylpropiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-2’-methylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ketone structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenyl)-2’-methylacetophenone: Similar structure but with an acetophenone backbone.

    3-(2,4-Dimethylphenyl)-2’-methylbenzophenone: Contains a benzophenone backbone instead of propiophenone.

Uniqueness

3-(2,4-Dimethylphenyl)-2’-methylpropiophenone is unique due to its specific substitution pattern and the presence of both a 2,4-dimethylphenyl group and a methyl group at the 2’ position. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-8-9-16(15(3)12-13)10-11-18(19)17-7-5-4-6-14(17)2/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLMECNSFXMKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644664
Record name 3-(2,4-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-53-8
Record name 1-Propanone, 3-(2,4-dimethylphenyl)-1-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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